molecular formula C5H9NO B14676253 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- CAS No. 39703-76-9

4H-1,2-Oxazine, 5,6-dihydro-3-methyl-

Cat. No.: B14676253
CAS No.: 39703-76-9
M. Wt: 99.13 g/mol
InChI Key: KKCCXLHUHDRXPE-UHFFFAOYSA-N
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Description

4H-1,2-Oxazine, 5,6-dihydro-3-methyl- is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring. This compound is part of the oxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- can be achieved through several methods. One common approach involves the condensation of N-hydroxymethyl or N-chloromethylbenzamide with methyl oleate or its derivatives. This reaction is considered a 1,4-dipolar addition reaction . Another method involves multicomponent reactions, cyclization reactions, and temperature-dependent Rh(II)-carbenoid-mediated 2H-azirine ring expansion .

Industrial Production Methods: Industrial production of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- often employs green synthesis techniques to minimize environmental impact. These methods include the use of visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines .

Chemical Reactions Analysis

Types of Reactions: 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in [3+2] cycloaddition reactions with arynes, leading to the formation of substituted 3-vinyl-benzisoxazoles .

Common Reagents and Conditions: Common reagents used in the reactions of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- include acetylenedicarboxylates, aryl isocyanides, and dialkyl acetylenedicarboxylates. These reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products Formed: The major products formed from the reactions of 4H-1,2-Oxazine, 5,6-dihydro-3-methyl- include various substituted oxazines and benzisoxazoles, which have significant applications in materials science and pharmaceuticals .

Comparison with Similar Compounds

Properties

CAS No.

39703-76-9

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

3-methyl-5,6-dihydro-4H-oxazine

InChI

InChI=1S/C5H9NO/c1-5-3-2-4-7-6-5/h2-4H2,1H3

InChI Key

KKCCXLHUHDRXPE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOCCC1

Origin of Product

United States

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